3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers.
Scientific Research Applications
3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the expression of inflammatory mediators such as iNOS and COX-2 through the inactivation of the NF-κB pathway.
Antiviral: The compound inhibits HIV protease and Epstein-Barr virus early antigen activation.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
3beta, 19alpha-Dihydroxy-6-oxo-urs-12-EN-28-oic acid can be compared with other similar triterpenoids:
Ursolic Acid: Both compounds share a similar ursane skeleton, but this compound has additional hydroxyl groups and a keto group.
2alpha,19alpha-Dihydroxy-3-oxo-urs-12-en-28-oic acid: This compound also has hydroxyl groups at positions 2 and 19, but differs in the position of the keto group.
3beta,6beta,19alpha,23-Tetrahydroxyurs-12-en-28-oic acid: This compound has additional hydroxyl groups at positions 6 and 23.
Properties
Molecular Formula |
C30H46O5 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-8-oxo-3,4,5,6,6a,7,8a,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,20-23,32,35H,9-16H2,1-7H3,(H,33,34)/t17-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
NWHPAHVHIHJVAK-QEOYMXQMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(=O)C5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
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